molecular formula C19H14OS B14654712 1,3-Benzoxathiole, 2,2-diphenyl- CAS No. 53755-94-5

1,3-Benzoxathiole, 2,2-diphenyl-

Cat. No.: B14654712
CAS No.: 53755-94-5
M. Wt: 290.4 g/mol
InChI Key: CGIDEOMKVNVFIU-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2,2-diphenyl- is an organic compound that belongs to the class of benzoxathioles It is characterized by a benzene ring fused with an oxathiole ring, with two phenyl groups attached to the oxathiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptoaniline with diphenylacetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzoxathiole, 2,2-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

1,3-Benzoxathiole, 2,2-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1,3-Benzoxathiole, 2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen in the heterocyclic ring.

    1,3-Benzoxazole: Contains an oxygen atom in the heterocyclic ring, similar to 1,3-Benzoxathiole.

    2,2-Diphenyl-1,3-dioxolane: Contains a dioxolane ring with two phenyl groups, similar in terms of phenyl substitution.

Uniqueness

1,3-Benzoxathiole, 2,2-diphenyl- is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties

Properties

CAS No.

53755-94-5

Molecular Formula

C19H14OS

Molecular Weight

290.4 g/mol

IUPAC Name

2,2-diphenyl-1,3-benzoxathiole

InChI

InChI=1S/C19H14OS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H

InChI Key

CGIDEOMKVNVFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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